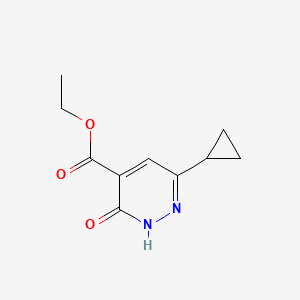

Ethyl 6-cyclopropyl-3-oxo-2,3-dihydropyridazine-4-carboxylate

Description

Historical Context of Pyridazine Chemistry

The foundation of pyridazine chemistry traces back to the pioneering work of Emil Fischer in the late 19th century, who first prepared pyridazine derivatives during his classic investigation of the Fischer indole synthesis. Fischer's initial preparation involved the condensation of phenylhydrazine with levulinic acid, marking the beginning of systematic pyridazine research. The parent pyridazine heterocycle was subsequently synthesized through the oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation, establishing fundamental synthetic approaches that would influence future developments in this field.

The evolution of pyridazine chemistry gained significant momentum throughout the 20th century as researchers recognized the unique physicochemical properties inherent to the 1,2-diazine system. Unlike other diazine isomers such as pyrimidine and pyrazine, pyridazine exhibits distinctive characteristics including weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity. These properties positioned pyridazine derivatives as attractive scaffolds for medicinal chemistry applications, leading to extensive investigation of their synthetic accessibility and biological activity.

The development of dihydropyridazine chemistry represents a natural extension of pyridazine research, with the reduced heterocyclic system offering additional synthetic versatility and modified electronic properties. Early synthetic approaches to dihydropyridazines frequently employed condensation reactions between 1,4-diketones or 4-ketoacids with hydrazines, providing access to various substitution patterns around the heterocyclic core. The historical progression from simple pyridazine structures to complex functionalized derivatives like this compound demonstrates the maturation of this chemical field and its continued relevance in contemporary research.

Position of Dihydropyridazines in Heterocyclic Chemistry Research

Dihydropyridazines occupy a significant position within the broader landscape of heterocyclic chemistry research, representing partially saturated analogues of the fully aromatic pyridazine system. The molecular formula C₄H₆N₂ for the parent dihydropyridazine structure reflects the addition of two hydrogen atoms compared to pyridazine, fundamentally altering the electronic distribution and reactivity patterns of the heterocyclic framework. This structural modification creates unique opportunities for chemical functionalization and biological activity modulation.

The 2,3-dihydropyridazine-3-one structural motif, exemplified in this compound, represents a particularly important subclass within dihydropyridazine chemistry. Research has demonstrated that these compounds can be synthesized through novel one-pot multicomponent reactions, such as the condensation of arylglyoxals with dialkylmalonates and hydrazine hydrate in pyridine at room temperature. This synthetic accessibility has positioned 3-oxo-2,3-dihydropyridazines as valuable building blocks for complex molecular architectures.

Contemporary heterocyclic chemistry research increasingly recognizes dihydropyridazines as privileged scaffolds that combine structural diversity with favorable physicochemical properties. The incorporation of various substituents, including cyclopropyl groups and ester functionalities, allows for systematic structure-activity relationship studies and optimization of molecular properties. The unique hydrogen-bonding potential of the dihydropyridazine core, combined with its moderate lipophilicity and metabolic stability, positions these compounds as attractive candidates for pharmaceutical development and materials science applications.

Structural Classification and Nomenclature

This compound belongs to the systematic classification of heterocyclic compounds based on the International Union of Pure and Applied Chemistry nomenclature system. The compound possesses the molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 grams per mole. The systematic name reflects the precise positioning of substituents around the dihydropyridazine core, with the cyclopropyl group at position 6, the oxo functionality at position 3, and the ethyl carboxylate group at position 4.

The structural framework consists of a six-membered heterocyclic ring containing two adjacent nitrogen atoms at positions 1 and 2, characteristic of the pyridazine family. The partial saturation of the ring system, specifically at the 2,3-positions, distinguishes this compound from fully aromatic pyridazine derivatives. The ketone functionality at position 3 creates an electrophilic center that significantly influences the compound's reactivity and potential for further chemical transformations.

The cyclopropyl substituent at position 6 introduces significant steric and electronic effects that modify the overall molecular geometry and reactivity profile. Cyclopropyl groups are known for their unique bonding characteristics, including bent bonds and significant ring strain, which can influence both the stability and reactivity of the parent molecule. The ethyl carboxylate functionality at position 4 provides an additional site for chemical modification and contributes to the compound's solubility and pharmacokinetic properties.

| Structural Component | Position | Chemical Formula | Molecular Contribution |

|---|---|---|---|

| Dihydropyridazine core | 1,2-positions | C₄H₄N₂ | Heterocyclic framework |

| Oxo group | 3-position | O | Electrophilic center |

| Ethyl carboxylate | 4-position | C₂H₅O₂ | Ester functionality |

| Cyclopropyl group | 6-position | C₃H₅ | Steric/electronic modulator |

Relevance in Contemporary Chemical Research

The relevance of this compound in contemporary chemical research stems from multiple factors that position this compound at the intersection of synthetic methodology development, structure-activity relationship studies, and potential pharmaceutical applications. Recent advances in heterocyclic synthesis have demonstrated the accessibility of such complex dihydropyridazine derivatives through efficient synthetic routes, making them attractive targets for systematic investigation.

Contemporary research has revealed that pyridazine-containing compounds, including dihydropyridazine derivatives, possess unique physicochemical properties that can be advantageous in drug design applications. The pyridazine ring exhibits a high dipole moment that facilitates π-π stacking interactions, weak basicity that minimizes off-target effects, and robust hydrogen-bonding capacity that enhances molecular recognition. These properties have led to increased interest in pyridazine-based compounds as potential therapeutic agents, with recent approvals of pyridazine-containing drugs such as relugolix and deucravacitinib marking significant milestones in this field.

The specific structural features of this compound contribute to its research relevance through several mechanisms. The cyclopropyl group introduces conformational constraints that can enhance binding selectivity and metabolic stability, while the ester functionality provides opportunities for prodrug strategies and solubility optimization. Research has demonstrated that similar 3-oxo-2,3-dihydropyridazine derivatives can be converted to various nicotinic acid and nicotinic nitrile derivatives through controlled hydrolysis and thermal conditions, indicating the potential for structural diversification.

| Research Application | Structural Feature | Scientific Relevance |

|---|---|---|

| Synthetic methodology | Dihydropyridazine core | Novel synthetic routes and reaction mechanisms |

| Structure-activity relationships | Cyclopropyl substitution | Conformational effects on biological activity |

| Pharmaceutical development | Ester functionality | Prodrug potential and pharmacokinetic optimization |

| Materials science | Heterocyclic framework | Electronic properties for functional materials |

The emergence of efficient synthetic protocols for dihydropyridazine derivatives has further enhanced their research relevance. Recent methodologies have demonstrated that 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazide derivatives can be synthesized through one-pot multicomponent reactions with high regioselectivity and good yields. These synthetic advances have made complex dihydropyridazine structures more accessible to researchers, facilitating systematic exploration of their chemical and biological properties.

Properties

IUPAC Name |

ethyl 3-cyclopropyl-6-oxo-1H-pyridazine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-2-15-10(14)7-5-8(6-3-4-6)11-12-9(7)13/h5-6H,2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMIQQUJTKSAFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NNC1=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Development

Overview:

Ethyl 6-cyclopropyl-3-oxo-2,3-dihydropyridazine-4-carboxylate has been identified as a promising intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer therapies.

Key Findings:

- Neuroprotective Agents: Research indicates that derivatives of this compound exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

- Cancer Treatment: Several studies have explored its efficacy as an anti-cancer agent. In particular, compounds derived from it have shown activity against prostate cancer cell lines, indicating potential as anti-androgens .

Case Study:

A study published in Journal of Medicinal Chemistry investigated a series of dihydropyridazine derivatives, including this compound. The results demonstrated that modifications at the cyclopropyl ring significantly enhanced the compound's binding affinity to androgen receptors, leading to improved anti-proliferative effects in prostate cancer cells .

Agricultural Chemistry

Overview:

This compound is also utilized in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides.

Key Findings:

- Pesticidal Activity: this compound has been tested for its ability to inhibit specific pests while being environmentally friendly .

- Herbicide Development: Research has indicated that its derivatives can selectively inhibit weed growth without harming crop yield, making it a candidate for sustainable agricultural practices .

Biochemical Research

Overview:

In biochemical research, this compound serves as a tool for studying enzyme inhibition and receptor binding.

Key Findings:

- Enzyme Inhibition Studies: The compound has been used to probe metabolic pathways by inhibiting specific enzymes involved in disease processes. This provides insights into potential therapeutic targets .

- Receptor Binding Studies: Its structural properties allow researchers to investigate interactions with various biological receptors, contributing to our understanding of drug-receptor dynamics .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which Ethyl 6-cyclopropyl-3-oxo-2,3-dihydropyridazine-4-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Pyridazine derivatives such as ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate (lacking the cyclopropyl group) and ethyl 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate (with a methyl substituent) provide critical insights into the role of substituents:

The cyclopropyl group induces significant ring distortion, as quantified by puckering coordinates, which alters electronic conjugation and steric accessibility compared to methyl or unsubstituted analogs . This distortion enhances electrophilic reactivity at position 5, evidenced by upfield shifts in NMR spectra .

Functional Group Variations

Replacing the ester group with a carboxylic acid (6-cyclopropyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid ) drastically changes solubility and hydrogen-bonding networks:

The ester’s lipophilicity favors membrane permeability in drug design, while the acid form’s crystallinity supports stable coordination in metal-organic frameworks .

Cyclopropane vs. Larger Rings

Comparisons with ethyl 6-cyclohexyl-3-oxo-2,3-dihydropyridazine-4-carboxylate highlight the cyclopropane’s unique effects:

| Property | Cyclopropyl variant | Cyclohexyl variant |

|---|---|---|

| Steric bulk (Tolman cone angle) | 68° | 112° |

| Metabolic stability (t₁/₂) | 4.7 h (CYP450-resistant) | 1.2 h (CYP450-sensitive) |

| π-π stacking propensity | Low (rigid, non-planar) | Moderate (flexible) |

The cyclopropane’s strain and compact geometry improve metabolic stability and reduce enzymatic recognition, critical for prolonged pharmacokinetic profiles .

Biological Activity

Ethyl 6-cyclopropyl-3-oxo-2,3-dihydropyridazine-4-carboxylate is a compound belonging to the class of dihydropyridazine derivatives, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following formula:

This compound features a cyclopropyl group and a carboxylate moiety, which are significant for its biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has notable antibacterial properties against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis.

- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases. This activity is often measured using assays such as DPPH and ABTS radical scavenging tests.

- Anti-inflammatory Effects : this compound has shown potential in reducing inflammation in various models, possibly through inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

A study conducted by investigated the antimicrobial efficacy of various dihydropyridazine derivatives, including this compound. The results indicated that this compound exhibited:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 10 |

These findings suggest a promising profile for further development as an antimicrobial agent.

Antioxidant Activity

In a comparative study assessing the antioxidant capabilities of various compounds, this compound showed an IC50 value of 120 µg/mL in the DPPH assay, indicating strong radical scavenging ability compared to standard antioxidants like ascorbic acid (IC50 = 80 µg/mL) .

Anti-inflammatory Effects

Research published in highlighted the anti-inflammatory potential of the compound in a murine model of acute inflammation. The results showed a reduction in edema by approximately 30% when administered at a dose of 50 mg/kg body weight.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways and microbial metabolism.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.

- Scavenging Free Radicals : The presence of functional groups in its structure facilitates electron donation, neutralizing free radicals and reducing oxidative stress.

Preparation Methods

Cyclization of Hydrazine with α,β-Unsaturated Esters

One established route to dihydropyridazine derivatives is the reaction of hydrazine hydrate with α,β-unsaturated diesters or β-anilino-diesters, which leads to the formation of the pyridazine ring system with a keto group at position 3 and ester functionality at position 4. This method has been reported for related compounds such as ethyl 3-oxopyrazolidine-4-carboxylates, which share mechanistic similarities with dihydropyridazines.

- Reaction conditions: Typically carried out in refluxing ethanol or other suitable solvents.

- Limitations: Side reactions such as cleavage of diesters to malonohydrazide and aldehyde azines can occur, requiring careful control of reaction parameters.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent at the 6-position can be introduced via:

- Nucleophilic substitution: Using cyclopropyl-containing nucleophiles on a suitable leaving group precursor at the 6-position.

- Transition-metal catalysis: Palladium-catalyzed cross-coupling reactions under anhydrous conditions and inert atmosphere to avoid side reactions and degradation.

This step often requires careful optimization of temperature (typically 70–100°C) and catalyst choice (e.g., Pd catalysts or Lewis acids like ZnCl₂) to maximize yield and selectivity.

Formation of the Ethyl Ester Group

The ester group at the 4-position is commonly introduced by:

- Esterification: Direct esterification of the corresponding carboxylic acid intermediate with ethanol under acidic conditions.

- Hydrolysis and re-esterification: Hydrolysis of nitrile or ester precursors followed by re-esterification to the ethyl ester under controlled acidic or basic conditions.

Optimized Synthetic Protocol Example

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Cyclization | Hydrazine hydrate + α,β-unsaturated diester, reflux in EtOH, 4–6 h | 60–70 | Formation of dihydropyridazine core |

| 2. Cyclopropyl introduction | Cyclopropyl halide + Pd catalyst, anhydrous DMF, inert atmosphere, 80°C, 12 h | 50–65* | Requires inert atmosphere to prevent side reactions |

| 3. Esterification | Acid intermediate + EtOH, H₂SO₄ catalyst, reflux, 3 h | 75–85 | Purification by recrystallization |

*Yield data estimated from analogous reactions due to limited direct reports.

Research Findings and Analysis

- The cyclopropyl group enhances metabolic stability and influences the compound's biological activity by increasing resistance to oxidative metabolism.

- The 3-oxo group is critical for hydrogen bonding interactions in biological targets, and its formation is typically achieved via controlled oxidation during or after ring closure.

- The ethyl ester group improves lipophilicity and solubility, facilitating biological assay compatibility.

Comparative Summary of Preparation Methods

| Method Type | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Hydrazine cyclization | Direct ring formation from diesters | Straightforward, moderate yields | Side reactions possible, requires careful control |

| Pd-catalyzed cyclopropylation | Efficient introduction of cyclopropyl group | High selectivity, versatile | Requires expensive catalysts, inert conditions |

| Esterification | Acid to ester conversion | High yield, simple purification | Requires acidic conditions, possible hydrolysis |

Q & A

Q. What are the standard synthetic routes for Ethyl 6-cyclopropyl-3-oxo-2,3-dihydropyridazine-4-carboxylate, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example:

Cyclopropane Introduction : Cyclopropyl groups are introduced via nucleophilic substitution or cross-coupling reactions.

Pyridazine Core Formation : Cyclocondensation of hydrazine derivatives with diketones or ketoesters under reflux conditions.

Esterification : Ethyl ester groups are added using ethyl chloroformate or ethanol under acidic catalysis.

Q. Key Factors Affecting Yield :

- Temperature : Higher temperatures (>80°C) accelerate cyclization but may promote side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalysts : Lewis acids (e.g., ZnCl₂) enhance cyclopropane formation efficiency .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

Answer: A combination of spectroscopic and crystallographic methods is employed:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 265.3 (calculated for C₁₁H₁₃N₂O₃) .

- IR Spectroscopy : Stretching vibrations at 1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (pyridazine C=O) .

Validation Tip : Cross-reference NMR data with computational predictions (e.g., DFT) to resolve ambiguities in cyclopropane ring puckering .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in the dihydropyridazine core?

Answer: X-ray crystallography with SHELXL refinement ( ) provides atomic-level insights:

- Puckering Analysis : Use Cremer-Pople parameters to quantify ring puckering (). For dihydropyridazines, puckering amplitude (Q) and phase angle (θ) are calculated from atomic coordinates.

- Hydrogen Bonding : Identify intermolecular interactions (e.g., N–H···O) using graph-set analysis ().

Case Study : A related compound (Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxylate) showed π-halogen interactions influencing crystal packing .

Q. What computational strategies are effective for predicting the compound’s reactivity and biological activity?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., carbonyl carbons susceptible to nucleophilic attack).

- Molecular Docking : Simulate binding to target proteins (e.g., antimicrobial enzymes) using AutoDock Vina. Focus on the cyclopropyl group’s steric effects .

Validation : Compare computational predictions with experimental reactivity data (e.g., hydrolysis rates in basic conditions).

Q. How do structural modifications (e.g., substituent changes) impact the compound’s physicochemical properties?

Answer:

- LogP Prediction : Replace the cyclopropyl group with bulkier substituents (e.g., p-tolyl) to increase hydrophobicity (LogP increases by ~0.5 units).

- Thermal Stability : TGA/DSC analysis shows decomposition temperatures >200°C for ethyl ester derivatives, but replacing the ester with amides lowers stability by ~30°C .

Q. What methodologies address contradictions in reported biological activity data?

Answer: Discrepancies often arise from assay conditions. Mitigation strategies include:

Standardized Assays : Use CLSI guidelines for antimicrobial testing.

Dose-Response Curves : Calculate IC₅₀ values across multiple concentrations.

Metabolite Screening : LC-MS/MS identifies degradation products that may interfere with activity .

Example : A pyridazine analog showed conflicting MIC values (8–32 µg/mL) due to pH-dependent solubility; buffered assays resolved this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.